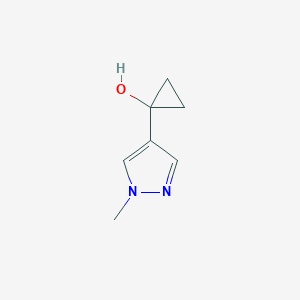
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the search results.Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves the condensation of a pyridine-3-carboxaldehyde with a chiral amine, followed by a series of reactions to form the desired product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "N,N-dimethylpropane-1,3-diamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with N,N-dimethylpropane-1,3-diamine in methanol to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl amine intermediate.", "Step 4: Deprotection of the N-acetyl amine intermediate with hydrochloric acid in methanol to form the corresponding amine intermediate.", "Step 5: Cyclization of the amine intermediate with ethyl acetate and sodium hydroxide to form the corresponding pyrrolidine intermediate.", "Step 6: Oxidation of the pyrrolidine intermediate with sodium periodate in water to form the corresponding pyrrolidinone intermediate.", "Step 7: Protection of the pyrrolidinone intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl pyrrolidinone intermediate.", "Step 8: Deprotection of the N-acetyl pyrrolidinone intermediate with hydrochloric acid in methanol to form the desired product, rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans." ] } | |
CAS RN |
1807940-73-3 |
Product Name |
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans |
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



